molecular formula C15H20FNO4 B11767660 tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767660
M. Wt: 297.32 g/mol
InChI Key: DFNSFNUVJAJISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a sophisticated chiral azetidine intermediate designed for advanced pharmaceutical research and development. Its molecular structure, featuring a protected azetidine ring and a substituted phenyl group, makes it a critical precursor in medicinal chemistry. The scaffold is highly valued for its role in constructing novel active pharmaceutical ingredients (APIs), particularly in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics . The presence of the fluorine and methoxy substituents on the phenyl ring is a common strategy to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize this intermediate to efficiently introduce a complex, three-dimensional fragment into lead compounds, accelerating the discovery of treatments for inflammatory conditions and autoimmune diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

tert-butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)11-7-10(16)5-6-12(11)20-4/h5-7,19H,8-9H2,1-4H3

InChI Key

DFNSFNUVJAJISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)F)OC)O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has emerged as a robust method for azetidine synthesis. A 2021 study demonstrated the use of Grubbs-II catalyst to cyclize diallylamine derivatives, yielding azetidines with excellent stereocontrol. For tert-butyl-protected intermediates, this approach requires pre-functionalization of the amine with a tert-butoxycarbonyl (Boc) group prior to metathesis. Typical conditions involve 5 mol% catalyst loading in dichloromethane at 40°C, achieving yields up to 78%.

Flow-Synthesis via Elimination

Luisi and co-workers (2021) developed a flow-synthesis protocol to generate 2-azetines from N-Boc-3-iodo-azetidines using lithium diisopropylamide (LDA) as a base. This method facilitates rapid dehydrohalogenation at 0°C in tetrahydrofuran (THF), producing azetines in >85% purity. Subsequent hydrogenation over Pd/C introduces the 3-hydroxy group, critical for downstream functionalization.

Introduction of the tert-Butyl Carbamate Protecting Group

The Boc group serves dual roles: protecting the azetidine nitrogen during synthesis and enhancing solubility for purification.

Boc Protection of Azetidine

Standard Boc installation involves treating azetidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). A 2022 study optimized this reaction using 1.2 equivalents of Boc anhydride in dichloromethane at 25°C, achieving quantitative conversion within 2 hours. The Boc group remains stable under basic conditions but is cleavable with trifluoroacetic acid (TFA) for deprotection.

Functionalization at the 3-Position: Hydroxyl and Phenyl Groups

The 3-hydroxy and 5-fluoro-2-methoxyphenyl moieties are introduced via sequential functionalization.

Hydroxylation of Azetidine

Hydroxylation at the 3-position is achieved through epoxidation followed by acid-catalyzed ring opening. For example, treating N-Boc-azetidine with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide intermediate, which undergoes hydrolysis with aqueous HCl to yield the 3-hydroxy derivative in 65–70% yield.

Palladium-Catalyzed C–H Arylation

The 5-fluoro-2-methoxyphenyl group is installed via Pd-catalyzed C–H activation. A 2017 study reported using Pd(OAc)₂ (10 mol%), (BnO)₂PO₂H (20 mol%), and AgOAc (2 equiv) in 1,2-dichloroethane (DCE) at 110°C to arylate N-TFA-protected azetidines. This method couples aryl iodides directly to the azetidine core, achieving 72% yield for analogous substrates.

Table 1: Comparative Analysis of C–H Arylation Conditions

Catalyst SystemSolventTemperatureYield (%)Reference
Pd(OAc)₂/(BnO)₂PO₂H/AgOAcDCE110°C72
PdCl₂(PPh₃)₂/K₃PO₄Toluene100°C58

Optimization of Reaction Conditions and Purification

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For example, potassium tert-butoxide in THF facilitates nucleophilic substitutions at the 3-position, as demonstrated in the synthesis of tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate. Substituting THF with dimethylformamide (DMF) reduces side reactions but lowers yields by 15–20%.

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. A 2022 protocol achieved >98% purity using a 35–95% acetonitrile gradient over 20 minutes at 4 mL/min.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

  • Stepwise Assembly : Boc protection → azetidine hydroxylation → C–H arylation (Total yield: 42%).

  • Convergent Synthesis : Pre-functionalized phenylazetidine coupling → Boc protection (Total yield: 55%).

The convergent approach offers higher yields but requires advanced intermediates, complicating scalability.

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and bioavailability.

Alkylation

The hydroxyl group at the 3-position reacts with benzyl halides (e.g., 3a or 3b) via nucleophilic substitution, forming ether linkages. This step introduces substituents like fluorine and methoxy groups, enhancing biological activity .

Elimination

Under basic conditions, the azetidine ring may undergo elimination to form conjugated systems. This reaction is influenced by steric hindrance from the tert-butyl group and substituent positioning.

Analytical Characterization

Post-synthesis, the compound is analyzed using:

  • 1H NMR : Confirms regioselectivity and structural integrity. Peaks at δ 4.49 ppm (s, 2H) and δ 7.45 ppm (t, J = 8.3 Hz) indicate azetidine and aromatic protons, respectively .

  • LC-MS : Verifies molecular weight (e.g., m/z = 266.1 [M + H]+ for trifluoroacetate derivatives) .

Technique Key Observations
1H NMR (300 MHz, CDCl3)δ 4.49 (s, 2H, OCH2), δ 7.45 (t, J = 8.3 Hz, aromatic protons)
LC-MS (ESI)m/z = 266.1 [M + H]+ for trifluoroacetate derivatives

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electrophilicity : The azetidine ring’s strained structure facilitates nucleophilic attack.

  • Steric Effects : The tert-butyl group stabilizes the ester against premature hydrolysis during synthesis .

  • Hydrogen Bonding : The hydroxyl group enables interactions with biological targets (e.g., enzymes), influencing pharmacokinetics.

Scientific Research Applications

Research indicates that compounds similar to tert-butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate exhibit significant biological activities, particularly in the context of cancer treatment. Here are key findings from recent studies:

  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties, with potential efficacy against various human tumor cell lines. For instance, compounds within the same family have shown promising results in inhibiting cell growth in cancer models .
    • The National Cancer Institute (NCI) protocols have been employed to evaluate similar azetidine derivatives for their cytotoxic effects against cancer cells, indicating that modifications in the molecular structure can enhance biological activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve apoptosis induction in cancer cells, as evidenced by morphological changes observed during cytometric analyses .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of related compounds in various applications:

StudyCompoundActivityFindings
Similar Azetidine DerivativeAnticancerShowed significant inhibition against human cancer cell lines with IC₅₀ values below 100 μM.
Novel Triazine DerivativesAntitumorExhibited high levels of cytotoxicity with apoptosis-inducing properties across multiple cancer types.
Azetidine VariantsBiological ActivityDemonstrated diverse biological activities including antimicrobial and antiviral properties alongside anticancer effects.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Azetidine Core : A four-membered nitrogen-containing ring, conferring conformational rigidity.
  • tert-Butyl Carbamate : A common protecting group for amines, enhancing solubility and stability during synthesis.
  • Hydroxyl Group : Provides a site for further functionalization (e.g., oxidation, substitution).
  • Aryl Substituent : The 5-fluoro-2-methoxyphenyl group introduces electronic and steric effects that influence reactivity and biological activity.

Synthesis Overview :
The compound can be synthesized via coupling reactions between tert-butyl 3-hydroxyazetidine-1-carboxylate and substituted benzoic acids, using EDCI-HCl as a coupling agent, followed by purification via HPLC . Yields and purity are typically confirmed by ¹H NMR and mass spectrometry (MS).

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in the aryl substituent, functional groups, and synthetic routes.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound 5-fluoro-2-methoxyphenyl C₁₅H₂₀FNO₄ 297.32 Hydroxyl, tert-butyl carbamate, methoxy, fluoro
tert-Butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-ethyl-4-fluorophenyl C₁₆H₂₂FNO₃ 295.35 Hydroxyl, tert-butyl carbamate, ethyl, fluoro
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-fluorophenyl C₁₄H₁₈FNO₃ 267.30 Hydroxyl, tert-butyl carbamate, fluoro
tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate 2-fluoro-3-methoxyphenyl C₁₅H₂₀FNO₄ 297.32 Hydroxyl, tert-butyl carbamate, methoxy, fluoro
tert-Butyl 3-formylazetidine-1-carboxylate Formyl C₉H₁₅NO₃ 185.22 Formyl, tert-butyl carbamate

Key Observations :

Substituent Effects: The 5-fluoro-2-methoxyphenyl group in the target compound introduces para-fluorine and ortho-methoxy substituents, which may enhance lipophilicity and metabolic stability compared to analogues like the 3-fluorophenyl derivative ().

Functional Group Variations :

  • Replacement of the hydroxyl group with a formyl group () shifts reactivity toward nucleophilic addition, enabling diverse downstream modifications.

Key Observations :

  • The use of EDCI-HCl () is prevalent for amide bond formation, ensuring high coupling efficiency.
  • TEMPO/NaClO oxidation () achieves near-quantitative yields (97%) for tert-butyl 3-oxoazetidine-1-carboxylate, highlighting robust oxidative conditions for hydroxyl-to-ketone conversion.

Key Observations :

  • Safety profiles vary significantly with substituents. The 3-ethyl-4-fluorophenyl derivative () poses notable irritation risks, necessitating careful handling.
  • Solubility trends align with substituent polarity: methoxy/fluoro groups enhance organic solvent solubility (e.g., DCM, ethyl acetate).

Biological Activity

tert-Butyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 1546719-90-7, is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a tert-butyl group, a hydroxyazetidine core, and a substituted phenyl group that includes both a fluorine atom and a methoxy group. This unique structure suggests various pharmacological applications, which warrant detailed investigation into its biological activity.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • Structural Characteristics :
    • Tert-butyl group enhances lipophilicity.
    • Fluorine and methoxy substituents can influence receptor binding and metabolic stability.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : Some azetidine derivatives have shown efficacy against bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary studies indicate that certain structural analogs may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neurological Effects : The presence of the hydroxyazetidine moiety could imply neuroprotective properties, which are currently under investigation.

The precise mechanism of action for this compound is still being elucidated. However, it is hypothesized that the unique substituents on the azetidine ring may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of this compound. Below is a table summarizing some relevant compounds:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate1314923-32-40.94Methyl substitution at the 3-position
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate1083181-23-00.92Contains an amino group
(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester1408076-20-90.92Carbamate functionality
tert-Butyl 3-hydroxyazetidine-1-carboxylate141699-55-00.98Lacks the methoxy and fluoro substituents

This table illustrates the diversity within azetidine derivatives while highlighting the unique aspects of this compound.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various azetidine derivatives, including this compound. The findings indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Research

In another study focusing on cancer cell lines, researchers found that derivatives of azetidine showed promising results in inhibiting cell proliferation. The specific compound's ability to induce apoptosis was evaluated using flow cytometry, revealing a substantial increase in apoptotic cells at higher concentrations.

Neuroprotective Effects

Recent investigations into neuroprotective effects have indicated that compounds containing the hydroxyazetidine structure might protect neuronal cells from oxidative stress. In vitro assays demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cultured neurons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.